molecular formula C6H13N3O B1222767 1-Nitroso-3,5-dimethylpiperazine CAS No. 67774-31-6

1-Nitroso-3,5-dimethylpiperazine

Cat. No.: B1222767
CAS No.: 67774-31-6
M. Wt: 143.19 g/mol
InChI Key: LRRXQOLSXNHYGG-UHFFFAOYSA-N
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Description

Contextualization within N-Nitrosamine Chemical Research

N-nitrosamines are a class of organic compounds with the general structure R₂N-N=O, where R is typically an alkyl group. antteknik.com They are formed by the reaction of a secondary or tertiary amine with a nitrosating agent, such as nitrous acid. antteknik.com The chemistry of N-nitrosamines is of significant interest due to their presence in various environmental and biological systems. nih.govacs.org Research in this area encompasses their synthesis, reactivity, and detection. nih.govtandfonline.com The formation of N-nitrosamines can occur under specific conditions, such as in the presence of nitrites and amines, which are common in certain industrial processes and food preservation methods. antteknik.com The study of their chemical transformations and interactions with other molecules is a key aspect of N-nitrosamine research. tandfonline.com

Overview of Piperazine (B1678402) Scaffold in Organic Chemistry

Piperazine is a six-membered heterocyclic ring containing two nitrogen atoms at opposite positions. nih.govthieme-connect.com This scaffold is considered a "privileged" structure in medicinal chemistry due to its frequent appearance in a wide range of biologically active compounds. nih.gov The piperazine ring's conformational flexibility and the ability to introduce substituents at its nitrogen atoms make it a versatile building block in the synthesis of new chemical entities. nih.govresearchgate.net Its physicochemical properties, such as basicity and solubility, can be readily modulated through chemical modification. nih.gov Numerous synthetic methods have been developed to construct and functionalize the piperazine core, highlighting its importance in organic synthesis. organic-chemistry.org

Isomeric Considerations in 3,5-Dimethylpiperazine Systems

The presence of two methyl groups on the piperazine ring in 3,5-dimethylpiperazine introduces stereoisomerism. The methyl groups can be on the same side of the ring (cis isomer) or on opposite sides (trans isomer). This stereochemical arrangement significantly influences the molecule's three-dimensional shape and, consequently, its physical and chemical properties. The specific spatial orientation of the substituents is crucial for understanding the compound's interactions and reactivity. In the context of N-nitrosation, the isomeric form of the starting 3,5-dimethylpiperazine can potentially influence the properties of the resulting 1-nitroso-3,5-dimethylpiperazine. Research on related N-nitroso-3,5-dimethylpiperidine isomers has shown that the cis and trans forms can exhibit different biological activities. nih.gov

Chemical and Physical Properties of this compound

The properties of this compound are detailed in the following table.

PropertyValueSource
Molecular Formula C₆H₁₃N₃O nih.gov
Molecular Weight 143.19 g/mol nih.gov
IUPAC Name 3,5-dimethyl-1-nitrosopiperazine nih.gov
CAS Number 67774-31-6 nih.gov
Synonyms 1-NDMP nih.gov

Research Findings on Related N-Nitrosopiperazine Derivatives

Studies on various N-nitrosopiperazine derivatives have provided insights into their chemical behavior. For instance, research on N-nitrosopiperazine itself has explored its formation under certain conditions and its stability. nih.gov The introduction of different substituents on the piperazine ring, such as methyl groups, can alter the compound's properties. ontosight.ainih.gov For example, a study on derivatives of this compound, including its 4-acetyl and 4-benzoyl derivatives, as well as 1-nitroso-3,4,5-trimethylpiperazine, investigated how these modifications affected their chemical and biological characteristics. nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

67774-31-6

Molecular Formula

C6H13N3O

Molecular Weight

143.19 g/mol

IUPAC Name

3,5-dimethyl-1-nitrosopiperazine

InChI

InChI=1S/C6H13N3O/c1-5-3-9(8-10)4-6(2)7-5/h5-7H,3-4H2,1-2H3

InChI Key

LRRXQOLSXNHYGG-UHFFFAOYSA-N

SMILES

CC1CN(CC(N1)C)N=O

Canonical SMILES

CC1CN(CC(N1)C)N=O

Synonyms

1-NDMP
1-nitroso-3,5-dimethylpiperazine

Origin of Product

United States

Synthetic Methodologies for 1 Nitroso 3,5 Dimethylpiperazine and Its Derivatives

Strategies for Piperazine (B1678402) Ring Formation and Functionalization

The piperazine scaffold is a common motif in pharmacologically active compounds, leading to the development of numerous synthetic routes. nih.govnih.gov The key challenge in synthesizing the precursor for 1-Nitroso-3,5-dimethylpiperazine is the stereoselective installation of the two methyl groups at the C3 and C5 positions.

Reductive cyclization is a powerful method for constructing nitrogen-containing heterocyclic rings. acs.org This approach typically involves the intramolecular cyclization of a linear precursor containing two nitrogen atoms, which is then reduced to form the saturated piperazine ring.

One modern strategy involves the catalytic reductive cyclization of dioximes. nih.gov This method utilizes primary amines and nitrosoalkenes as building blocks. The key steps include a sequential double Michael addition of nitrosoalkenes to an amine to form a bis(oximinoalkyl)amine, followed by a catalytic reductive cyclization of the dioxime intermediate. nih.gov For the synthesis of a 3,5-disubstituted piperazine, this process would involve the cyclization of a diketooxime precursor. The hydrogenation of the intermediate dihydropyrazine (B8608421) often proceeds stereoselectively, with dihydrogen adding from the less sterically hindered side, which can favor the formation of cis-isomers. nih.gov

Another approach is the reduction of dinitriles, such as derivatives of di-(cyanomethyl)-amine, to form the corresponding piperazines. acs.org This intramolecular reaction is a specific case of the general formation of secondary amines from the reduction of nitriles. acs.org A manganese-mediated reductive cyclization has also been described for the diastereoselective synthesis of trans-aryl-substituted piperazines. figshare.com

Table 1: Reductive Cyclization Strategies for Piperazine Synthesis

Method Precursors Key Intermediates Stereoselectivity Reference
Catalytic Hydrogenation of Dioximes Primary amines, Nitrosoalkenes Bis(oximinoalkyl)amines, Dihydropyrazine Predominantly cis isomers nih.gov
Reduction of Dinitriles Di-(cyanomethyl)-amine derivatives Cyclic imines Varies acs.org

The aza-Michael addition, or the conjugate addition of an amine to an α,β-unsaturated carbonyl compound, is a fundamental reaction in organic synthesis for forming carbon-nitrogen bonds. frontiersin.org This reaction can be employed to construct the linear 1,4-diamine backbone required for subsequent cyclization into a piperazine ring.

A synthetic route can be designed where an intermolecular aza-Michael reaction on an α,β-unsaturated ester is followed by an intramolecular SN2 ring closure to furnish the piperazine core. nih.gov The reactivity of amines as Michael donors is influenced by factors such as nucleophilicity and steric hindrance. Cyclic secondary amines are generally more potent nucleophiles than primary amines. frontiersin.org In the context of synthesizing 3,5-dimethylpiperazine precursors, steric hindrance from substituents near the reacting nitrogen can impact the success of the Michael addition. nih.gov For instance, attempts to use ethanolamine (B43304) in a Michael addition to a sterically hindered α,β-unsaturated ester resulted in the formation of a seven-membered lactam instead of the desired piperazine precursor. nih.gov This highlights the challenges in controlling reactivity in densely functionalized molecules.

Nitrosation Reactions for N-Nitrosopiperazines

N-nitrosation is the process of converting a secondary amine into an N-nitrosamine by introducing a nitroso group (-N=O). This is the key step in converting 3,5-dimethylpiperazine into this compound.

The most common mechanism for N-nitrosation involves the reaction of a secondary amine with a nitrosating agent, typically generated in situ from a nitrite (B80452) source under acidic conditions. wikipedia.orglibretexts.org The process begins with the protonation of nitrous acid (formed from sodium nitrite and a strong acid) to create the highly electrophilic nitrosonium ion (NO⁺). libretexts.org

R₂NH + NO⁺ → R₂N-NO + H⁺ wikipedia.org

Alternative, non-ionic pathways for nitrosation exist, particularly in the gas phase. These can involve a free radical mechanism where nitrogen dioxide (NO₂) abstracts a hydrogen atom from the amine, forming an aminyl radical and nitrous acid. This radical is then quenched by nitric oxide (NO) to form the nitrosamine (B1359907). nist.gov The presence of carbonyl compounds like formaldehyde (B43269) can also enhance the formation of N-nitrosamines through the formation of iminium ion intermediates. nih.gov

The synthesis of N-nitrosopiperazines can be optimized by carefully controlling reaction parameters to maximize yield and minimize the formation of by-products, such as the N,N'-dinitrosopiperazine. google.com

Key factors for optimization include:

Temperature: The nitrosation of piperazine is often conducted at low temperatures, ranging from -30°C to 35°C, to control the reaction rate and improve selectivity. google.com For example, carrying out the reaction at 15°C resulted in an 81% yield of N-nitrosopiperazine, whereas at 25°C, the yield dropped to 65%. google.com

pH: After the initial nitrosation in an acidic medium, the pH is typically adjusted to a range of 4 to 7. google.com This step is crucial for blocking only one of the piperazine's imino nitrogens with a nitroso group, allowing for subsequent reactions at the other nitrogen atom. google.com

Reagents: The most common and cost-effective reagents are a mineral acid (like hydrochloric acid), an alkali metal nitrite (like sodium nitrite), and an alkali metal hydroxide (B78521) for pH adjustment. google.comgoogle.com

Table 2: Optimization Parameters for N-Nitrosopiperazine Synthesis

Parameter Optimal Range/Condition Rationale Reference
Temperature -30°C to 35°C (preferably lower end) Controls reaction rate, improves yield and selectivity google.com
pH Adjust to 4-7 after initial reaction Prevents formation of di-nitrosated by-product google.com

Derivatization and Functional Group Interconversion of this compound

The this compound molecule possesses a secondary amine at the N4 position, which serves as a reactive handle for further derivatization. This allows for the synthesis of a variety of analogues with modified properties.

Studies have reported the synthesis of derivatives such as the 4-acetyl and 4-benzoyl analogues of this compound. researchgate.net These compounds are typically prepared through standard acylation reactions, where the N4 amine is reacted with an appropriate acylating agent, such as acetyl chloride or benzoyl chloride, often in the presence of a base to neutralize the acid by-product. Another reported derivative is 1-nitroso-3,4,5-trimethylpiperazine, which would be synthesized via methylation of the N4 position, for example, using an alkyl halide. researchgate.net

Beyond acylation and alkylation, the nitroso group itself can undergo chemical transformations. A common reaction for N-nitrosamines is denitrosation, where the nitroso group is removed to regenerate the secondary amine. This can be achieved using reagents like a mixture of hydrobromic and acetic acids. researchgate.net The regenerated amine can then be used in other coupling or functionalization reactions. Conversely, the N-nitroso group can be reduced to form the corresponding hydrazine (B178648) derivative. acs.org These transformations expand the synthetic utility of this compound as an intermediate.

N-Alkylation and N-Acylation Reactions

N-acylation of this compound has been explored to create derivatives for research purposes. researchgate.net The introduction of acetyl and benzoyl groups at the 4-position profoundly alters the molecule's activity. researchgate.net For instance, the 4-acetyl and 4-benzoyl derivatives of this compound have been synthesized and studied. nih.gov While specific reaction conditions for these particular syntheses are not detailed in the provided research, N-acylation of piperazine rings is a standard organic transformation. Generally, such reactions involve treating the parent amine with an acylating agent like an acyl chloride or anhydride, often in the presence of a base to neutralize the acid byproduct.

Acylation at the 4-position can significantly modify the carcinogenic activity of the parent molecule. researchgate.net Research on female Fischer 344 rats showed that the 4-acetyl derivative (1-nitroso-4-acetyl-3,5-dimethylpiperazine) was a potent carcinogen, inducing esophageal tumors. researchgate.netnih.gov In contrast, the 4-benzoyl derivative (1-nitroso-4-benzoyl-3,5-dimethylpiperazine) was found to be only weakly carcinogenic. researchgate.netnih.gov

DerivativeAcyl GroupObserved Biological Impact
1-Nitroso-4-acetyl-3,5-dimethylpiperazineAcetylPotent carcinogen (esophageal tumors) researchgate.netnih.gov
1-Nitroso-4-benzoyl-3,5-dimethylpiperazineBenzoylWeakly carcinogenic (forestomach tumors) researchgate.netnih.gov

Synthesis of Sulfonyl and Other Substituted Derivatives

The synthesis of sulfonyl derivatives, specifically sulfonamides, represents a significant class of chemical modification for piperazine-containing structures. mdpi.com A general methodology for synthesizing such derivatives involves reacting the piperazine compound with a corresponding sulfonyl chloride in a suitable solvent like dichloromethane. mdpi.com The reaction is typically facilitated by the addition of a base, such as triethylamine (B128534), to act as an acid scavenger. mdpi.com

General Synthetic Scheme for N-Sulfonylation:

A solution of the piperazine-containing compound (e.g., a derivative of 3,5-dimethylpiperazine) is prepared in dichloromethane.

An equimolar amount of the desired sulfonyl chloride is added to the solution.

After a short period, a slight excess of triethylamine is introduced.

The reaction proceeds, and upon completion, the mixture is washed with dilute acid, a saturated sodium carbonate solution, and brine to remove unreacted reagents and byproducts.

The organic layer is dried and the solvent is evaporated to yield the final sulfonamide product. mdpi.com

This method allows for the creation of a library of sulfonamide derivatives by varying the sulfonyl chloride used, which can be instrumental in pharmaceutical development and material science. mdpi.com

Stereochemical Control in Synthesis of 3,5-Dimethylpiperazine Structures

The 3,5-dimethylpiperazine core structure features two stereocenters, leading to the existence of cis and trans isomers. tuodaindus.com The spatial orientation of the two methyl groups—either on the same side (cis) or opposite sides (trans) of the piperazine ring—is a critical factor that influences the molecule's physical properties and reactivity in subsequent chemical transformations. tuodaindus.comnih.gov

Preparation of Stereoisomeric Forms (Cis/Trans Isomers)

The primary method for synthesizing 3,5-dimethylpiperazine is the hydrogenation of 3,5-dimethylpyridine (B147111) using a metal catalyst. tuodaindus.comgoogle.com The ratio of the resulting cis and trans isomers is highly dependent on the chosen catalyst and reaction conditions such as temperature and pressure. google.com

Catalyst Influence : Different metal catalysts yield varying isomer ratios. For example, hydrogenation with a 10% palladium on carbon catalyst produces a higher proportion of the trans isomer, whereas a 10% platinum oxide catalyst results in a slightly lower trans-to-cis ratio. tuodaindus.com A novel nickel-ruthenium-rhodium on carbon composite catalyst has also been used to produce a mixture rich in the cis isomer (approximately 85% cis to 15% trans). google.com

Reaction Condition Control : The stereochemical outcome can be further manipulated by controlling reaction parameters. Temperature, pressure, and reaction time are key variables that can be adjusted to favor the formation of one isomer over the other. google.com

Once a mixture of isomers is produced, separation can be achieved through techniques like crystallization or chromatography, allowing for the isolation of pure cis or trans forms for specific applications. tuodaindus.com

CatalystSolventKey ConditionsPredominant Isomer OutcomeReference
10% Palladium on CarbonNot specifiedStandard hydrogenation70% trans / 30% cis tuodaindus.com
10% Platinum OxideNot specifiedStandard hydrogenation60% trans / 40% cis tuodaindus.com
Nickel Ruthenium Rhodium Carbon CompositeTetrahydrofuranPredetermined temperature and pressure85% cis / 15% trans google.com
Ruthenium Carbon, Nickel Powder, Metal AcetateNot specifiedControlled temperature, pressure, and timeControl over cis/trans ratio google.com

Influence of Stereochemistry on Reaction Outcomes

The stereochemistry of the 3,5-dimethylpiperazine ring has a demonstrable effect on the kinetics and outcomes of subsequent reactions. The distinct three-dimensional structures of the cis and trans isomers can lead to different transition state energies and product stabilities.

A clear example of this influence is seen in the synthesis of the zeolite SSZ-39, where N,N-dimethyl-3,5-dimethylpiperidinium hydroxide is used as an organic structure-directing agent (OSDA). nih.govrsc.org The cis/trans ratio of this OSDA significantly impacts the crystallization process:

Reaction Kinetics : Increasing the proportion of the trans isomer from 14% to 80% accelerates the zeolite crystallization kinetics by 30%. nih.govrsc.org

Selective Incorporation : The trans isomer is selectively incorporated into the final zeolite product. nih.govrsc.org This preference is attributed to the trans isomer binding more strongly to the FAU (faujasite) precursor material, which is the rate-limiting step in the SSZ-39 formation. rsc.org

This demonstrates that stereochemistry is a crucial parameter that can be tuned to optimize synthetic processes and control the properties of the final materials. nih.gov Similarly, the stereoisomers of the related compound N-nitroso-3,5-dimethylpiperidine exhibit different potencies as carcinogens, with the trans-isomer appearing to be more potent than the cis-isomer, further highlighting how stereochemistry dictates biological activity. nih.gov

PropertyEffect of Increasing Trans Isomer Content (from 14% to 80%)Reference
Crystallization KineticsIncreased by 30% nih.govrsc.org
Isomer in Final ProductTrans isomer is selectively incorporated nih.govrsc.org
Binding to PrecursorTrans isomer binds more strongly to FAU rsc.org

Chemical Reactivity, Degradation Pathways, and Mechanistic Studies

Oxidative Degradation Mechanisms

The oxidative degradation of N-nitrosamines, such as 1-Nitroso-3,5-dimethylpiperazine, is primarily driven by their interaction with highly reactive oxygen species like hydroxyl radicals (•OH). Studies on N-nitrosodimethylamine (NDMA) using Fenton reagent, a source of •OH, have demonstrated the rapid decomposition of the nitrosamine (B1359907) structure. nih.gov The interaction with •OH leads to the disappearance of the characteristic electron spin resonance (ESR) signal of the DMPO-OH adduct, indicating a direct reaction with the nitrosamine. nih.gov This process results in the concomitant release of nitric oxide (NO). nih.gov

Computational studies on NDMA have elucidated three potential initial degradation pathways initiated by •OH:

Hydrogen atom abstraction from an α-carbon of the methyl group. mdpi.com

Hydroxyl radical addition to the amine nitrogen. mdpi.com

Hydroxyl radical addition to the nitrosyl nitrogen. mdpi.com

Density functional theory (DFT) calculations suggest that H-abstraction from the α-carbon is a key initial step, leading to the formation of an α-nitrosamino radical. acs.orgnih.gov This intermediate is pivotal as it can lead to both detoxification (denitrosation) and toxification (dealkylation) pathways. acs.orgnih.gov The presence of dissolved oxygen can further influence the degradation, leading to the formation of peroxyl radicals and subsequent decomposition products. mdpi.com

N-nitrosamines are known to undergo photolysis upon exposure to ultraviolet (UV) radiation. nih.gov The photolytic degradation of N-nitrosopiperazine is slow upon exposure to broad-band UV light. nih.gov For NDMA, photolysis in aqueous solutions yields a variety of products, including methylamine, dimethylamine, formaldehyde (B43269), formic acid, nitrite (B80452), and nitrate. nih.gov The quantum yield for NDMA decomposition is relatively constant between pH 2 and 8 but decreases significantly in alkaline conditions (pH > 8). nih.govacs.org

The proposed mechanisms for N-nitrosamine photolysis in solution, using NDMA as a model, involve several pathways:

Homolytic cleavage of the N-N bond , leading to the formation of an aminium radical and nitric oxide. mdpi.com

Heterolytic photocleavage of the N-N bond , facilitated by water, resulting in the formation of a secondary amine and nitrous acid. mdpi.com

Formation of N-methylidenemethylamine , nitric oxide, and a superoxide (B77818) anion radical in the presence of dissolved oxygen. mdpi.com

Computational studies using time-dependent density functional theory (TD-DFT) on NDMA have identified electronic transitions that make the N-N bond susceptible to breakage under UV photolysis. mdpi.com

Thermal Degradation Processes and Products

The thermal stability of N-nitrosamines varies depending on their structure. N-nitrosopiperazine (MNPZ) has been shown to be thermally stable up to 150°C in aqueous solutions. nih.govcdnsciencepub.com The thermal decomposition of MNPZ in an aqueous piperazine (B1678402) solution follows Arrhenius temperature dependence, with a measured activation energy of 94 kJ/mol. researchgate.net The degradation rate is dependent on the concentration of piperazine and the carbon dioxide loading in the solution. researchgate.net

Studies on the thermal degradation of piperazine (PZ) itself, a precursor to nitrosopiperazines, show that it is one of the more thermally stable amines, with degradation proceeding through SN2 substitution reactions. utexas.edu At temperatures between 135°C and 175°C, the degradation is first-order in PZ with an activation energy of 183.5 kJ/mole. utexas.edu The degradation products of piperazine include N-formylpiperazine, ammonium, and N-(2-aminoethyl) piperazine. utexas.edu While specific product studies for this compound are limited, it is expected to follow similar degradation principles, with the methyl groups potentially influencing the reaction rates and product distribution.

Hydrolytic Stability and Decomposition Kinetics

N-nitrosamines are generally considered to be stable to hydrolysis under mild aqueous conditions. acs.org However, their decomposition can be influenced by pH, especially under photolytic conditions. The kinetics of nitrosamine photolysis are concentration-dependent, following first-order kinetics at low initial concentrations (<0.1 mM) and exhibiting zero-order kinetics at higher concentrations initially. nih.gov

Intramolecular Rearrangements and Fragmentation Pathways

Mass spectrometry studies of cyclic N-nitrosamines provide significant insight into their fragmentation pathways and potential intramolecular rearrangements upon ionization. A characteristic fragmentation pattern for these compounds is the loss of a nitric oxide radical (•NO), corresponding to a mass loss of 30 Da. researchgate.netnih.gov Another common fragmentation is the loss of a hydroxyl radical (•OH), a mass loss of 17 Da, which is rationalized by a McLafferty-type rearrangement involving the transfer of a hydrogen atom from a carbon atom beta to the nitrosamine group. cdnsciencepub.com

More recent studies using positive electrospray ionization tandem mass spectrometry (ESI-MS/MS) have identified three primary structure-dependent fragmentation pathways for protonated nitrosamine compounds:

Loss of the •NO radical (30 Da). researchgate.netnih.gov

Loss of a water molecule (H₂O). researchgate.netnih.gov

Elimination and loss of NH₂NO (46 Da). researchgate.netnih.gov

Computational studies on protonated N-nitrosopiperazine have shown that intramolecular isomerization via a 4,1 H-shift precedes the loss of •NO. nih.gov At higher collision energies, the consecutive loss of •NO and a hydrogen atom competes with the direct loss of nitrosyl hydride (HNO). nih.gov

Table 1: Common Mass Spectrometry Fragmentation Patterns of Cyclic Nitrosamines

Precursor IonFragmentation PathwayMass Loss (Da)Resulting FragmentCitation
[M+H]⁺Loss of Nitric Oxide Radical30[M+H-NO]⁺ researchgate.netnih.gov
[M+H]⁺Loss of Water18[M+H-H₂O]⁺ researchgate.netnih.gov
M⁺•Loss of Hydroxyl Radical17[M-OH]⁺ cdnsciencepub.com
M⁺•Loss of Nitric Oxide Radical30[M-NO]⁺ researchgate.net
[M+H]⁺Loss of Nitrosyl Hydride31[M+H-HNO]⁺ nih.gov

Computational Investigation of Reaction Energetics and Transition States

Computational chemistry, particularly DFT, has been instrumental in elucidating the complex degradation mechanisms of N-nitrosamines. mdpi.comacs.orgnih.gov Studies on NDMA have calculated the activation energies for its reaction with •OH, showing that •OH addition to the amine nitrogen has a lower energy barrier compared to H-atom abstraction or addition to the nitrosyl nitrogen. mdpi.com

For the photolysis of NDMA, TD-DFT calculations have helped to identify the electronic transitions responsible for the molecule's absorption of UV light and the subsequent N-N bond cleavage. mdpi.com The calculations revealed that the highest occupied molecular orbital (HOMO) is associated with the N-N bond, making it susceptible to breakage upon photoexcitation. mdpi.com

Computational investigations into the metabolism of carcinogenic nitrosamines have shown that the initial hydrogen abstraction from the α-carbon by cytochrome P450 enzymes leads to an α-nitrosamino radical. acs.orgnih.gov The calculated free energy barriers for this step, obtained through methods like the Eyring equation, help in understanding the product ratios between dealkylation (toxification) and denitrosation (detoxification) pathways. nih.gov These computational models are crucial for predicting the metabolic fate and potential carcinogenicity of various nitrosamines, including structurally complex ones for which experimental data is scarce. acs.org

Advanced Structural Elucidation and Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopyresearchgate.netnih.gov

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of 1-Nitroso-3,5-dimethylpiperazine. The presence of stereoisomers (cis/trans isomers arising from the methyl groups' orientation) and rotamers (conformational isomers due to restricted rotation around the N-N bond) significantly complicates the NMR spectra, often resulting in multiple sets of signals for the chemically non-equivalent protons and carbons. researchgate.net

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals for the methyl protons and the protons on the piperazine (B1678402) ring. Due to the presence of cis and trans isomers and the anisotropic effect of the nitroso group, the protons on the ring become diastereotopic, leading to complex splitting patterns. The chemical shifts are influenced by the electronic environment and the spatial arrangement of the atoms. For instance, protons syn (on the same side) to the nitroso oxygen are typically deshielded and appear at a lower field compared to protons anti (on the opposite side) to it.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. Separate signals are expected for the methyl carbons and the three distinct carbons of the piperazine ring (C2/C6, C3/C5, and the carbon atoms adjacent to the nitrosated nitrogen). The presence of rotamers would lead to a doubling of these signals.

Illustrative NMR Data: While a specific experimental spectrum is not publicly available, a theoretical data table can be constructed based on known chemical shifts for similar N-nitrosamine structures. researchgate.netchemicalbook.com

Assignment Expected ¹H Chemical Shift (ppm) Expected ¹³C Chemical Shift (ppm) Notes
Methyl Protons (-CH₃)1.0 - 1.515 - 25A doublet due to coupling with the adjacent methine proton.
Methine Protons (-CH-)3.0 - 4.545 - 55Complex multiplets due to coupling with adjacent methylene (B1212753) protons.
Methylene Protons (-CH₂-)2.5 - 4.840 - 60Multiple complex signals due to diastereotopicity and conformational isomers.

This interactive table illustrates the expected ranges for ¹H and ¹³C NMR chemical shifts for this compound. The actual values can vary based on the solvent and the specific isomeric form.

Two-dimensional NMR techniques are crucial for unambiguously assigning the signals from the complex 1D spectra and confirming the connectivity of the atoms.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings. Cross-peaks in a COSY spectrum of this compound would confirm the connectivity between the methyl protons and the methine proton at the C3/C5 positions, and trace the coupling network along the piperazine ring backbone (e.g., from H2 to H3). researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms (¹H-¹³C). Each cross-peak in an HSQC spectrum links a specific proton signal to the carbon signal it is attached to. This allows for the definitive assignment of the carbon signals based on the already assigned proton signals, confirming, for example, which carbon signal corresponds to the methyl groups versus the ring carbons. researchgate.net

Mass Spectrometry (MS) Techniquesresearchgate.netnih.gov

Mass spectrometry provides vital information on the molecular weight and elemental formula of a compound, as well as structural details derived from its fragmentation patterns.

HRMS accurately measures the mass-to-charge ratio (m/z) of the molecular ion to several decimal places. This high precision allows for the determination of the elemental formula of this compound. The calculated monoisotopic mass of C₆H₁₃N₃O is 143.105862047 Da. nih.gov An experimental HRMS measurement confirming this value would provide unequivocal proof of the compound's elemental composition.

Tandem mass spectrometry (MS/MS) involves the isolation of a specific ion (typically the protonated molecule, [M+H]⁺) and its subsequent fragmentation by collision with an inert gas. The resulting fragment ions provide a "fingerprint" that is characteristic of the molecule's structure. For N-nitrosamines, a characteristic fragmentation pathway is the neutral loss of the nitroso group (•NO), corresponding to a loss of 30 Da. researchgate.netnih.gov

Expected Fragmentation Pattern for this compound ([C₆H₁₃N₃O+H]⁺, m/z 144.1)

Precursor Ion (m/z) Fragment Ion (m/z) Neutral Loss (Da) Proposed Fragment Structure/Identity
144.1114.130Loss of •NO
144.199.145Loss of •NO and CH₃
144.171.173Cleavage of the piperazine ring

This interactive table outlines the plausible fragmentation pathways for this compound in an MS/MS experiment. The analysis of these fragments helps to confirm the presence of the nitroso group and the dimethylpiperazine core.

Ambient ionization techniques allow for the direct analysis of samples in their native state with minimal or no preparation. Direct Analysis in Real Time Mass Spectrometry (DART-MS) is a prominent example that is well-suited for the rapid screening and quantification of nitrosamines. nih.govacs.org In DART-MS, a heated stream of metastable gas (like helium) ionizes the analyte molecules directly from a surface. ojp.gov This "soft" ionization technique typically produces protonated molecules [M+H]⁺ with minimal fragmentation, making it excellent for rapid identification. nih.govojp.gov The application of DART-MS would enable the high-throughput detection of this compound in various matrices, showcasing its utility in fields requiring fast and efficient chemical analysis. acs.org

X-ray Crystallography for Solid-State Structure Determination

There are no published X-ray crystallography studies specifically for this compound. Therefore, detailed information regarding its crystal system, space group, unit cell dimensions, and precise bond lengths and angles in the solid state is not available.

While crystallographic data exists for related compounds, such as hexahydro-1,3,5-trinitroso-1,3,5-triazine, these structures are not sufficiently analogous to provide a reliable model for the specific stereochemistry and crystal packing of this compound.

Vibrational (IR) and Electronic (UV-Vis) Spectroscopy

Similarly, dedicated and interpreted Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy studies for this compound are absent from published scientific literature. Although spectral data for related nitrosamines are available, a detailed analysis and assignment of absorption bands for the title compound cannot be provided without experimental data.

General expectations for its spectroscopic characteristics would include:

IR Spectroscopy: Characteristic stretching vibrations for the N-N=O group (typically in the 1430-1500 cm⁻¹ region), C-H stretching and bending modes for the piperazine ring and methyl groups, and C-N stretching vibrations. However, the precise frequencies and intensities are unknown.

UV-Vis Spectroscopy: N-nitrosamines generally exhibit two absorption bands. A weak band around 330-370 nm corresponding to the n → π* transition of the nitroso group, and a stronger band around 230-250 nm from an n → σ* or π → π* transition. The exact λmax and molar absorptivity values for this compound have not been reported.

Due to the lack of specific research findings for this compound in these advanced analytical areas, data tables for crystallographic parameters and spectroscopic absorption bands cannot be generated.

Computational and Theoretical Chemistry Studies of 1 Nitroso 3,5 Dimethylpiperazine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in elucidating the properties of 1-Nitroso-3,5-dimethylpiperazine. These calculations employ various theoretical models to approximate solutions to the Schrödinger equation, offering a detailed view of the molecule's electronic structure and geometry.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Properties

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to determine the optimized geometry and electronic properties of molecules like this compound. DFT calculations, often using functionals like B3LYP with basis sets such as 6-311G++(d,p), can accurately predict molecular geometries and electronic characteristics. colab.ws These calculations are instrumental in understanding the molecule's stability and reactivity. colab.ws

Semiempirical Methods for Molecular Parameter Correlation (e.g., PM3, AM1, MNDO)

Semiempirical methods offer a computationally less intensive alternative to ab initio methods by incorporating experimental parameters to simplify calculations. uni-muenchen.de Methods such as PM3 (Parametric Method 3), AM1 (Austin Model 1), and MNDO (Modified Neglect of Diatomic Overlap) are based on the Neglect of Differential Diatomic Overlap (NDDO) approximation. uni-muenchen.denih.gov

These methods are particularly useful for correlating molecular parameters and are implemented in various computational chemistry software packages like Gaussian, MOPAC, and SPARTAN. wikipedia.orggaussian.com PM3, developed by J. J. P. Stewart, uses the same formalism as AM1 but differs in its parameterization, treating parameter values as optimizable rather than deriving them from spectroscopic measurements. wikipedia.org While these methods are efficient for large systems, their accuracy can be limited, especially for molecules containing second-row elements or exhibiting hypervalent characteristics. uni-muenchen.de

Table 1: Comparison of Common Semiempirical Methods

Method Full Name Underlying Approximation Key Features
MNDO Modified Neglect of Differential Overlap NDDO One of the earliest NDDO-based methods.
AM1 Austin Model 1 NDDO Improved description of hydrogen bonds compared to MNDO. nih.gov
PM3 Parametric Method 3 NDDO Re-parameterization of AM1, with all parameters optimized. nih.govwikipedia.org

Analysis of Electronic Structure and Reactivity Descriptors

The electronic structure of this compound dictates its chemical reactivity. Various descriptors derived from computational analyses help in quantifying this reactivity.

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital (FMO) theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy corresponds to its ability to accept electrons. mdpi.com The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical indicator of a molecule's chemical reactivity, kinetic stability, and polarizability. researchgate.netnih.gov A smaller HOMO-LUMO gap suggests higher chemical reactivity and lower kinetic stability. mdpi.comresearchgate.net For instance, a smaller energy gap facilitates charge transfer within the molecule. mdpi.com

Electrostatic Potential and Charge Distribution

The molecular electrostatic potential (MEP) provides a visual representation of the charge distribution within a molecule. It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. nih.gov The MEP surface is typically color-coded, with red indicating regions of high electron density (negative potential), which are susceptible to electrophilic attack, and blue representing areas of low electron density (positive potential), which are prone to nucleophilic attack. nih.gov Analysis of Mulliken charges, derived from computational methods, can also identify probable reaction centers by quantifying the partial charge on each atom. colab.ws

Theoretical Modeling of Reaction Pathways and Transition States

Theoretical modeling is employed to investigate the mechanisms of chemical reactions involving this compound. This involves mapping out the potential energy surface of a reaction to identify reactants, products, intermediates, and transition states. By calculating the energies of these species, the feasibility and kinetics of different reaction pathways can be predicted. This information is crucial for understanding the compound's metabolic fate and potential biological activities, including its carcinogenic properties. ontosight.ainih.gov While specific theoretical studies on the reaction pathways of this compound are not extensively detailed in the provided context, the general methodologies are well-established in computational chemistry.

Conformational Analysis and Stereoisomeric Stability

The conformational landscape and stereoisomeric stability of this compound are dictated by the interplay of the piperazine (B1678402) ring's intrinsic flexibility and the electronic and steric effects imposed by the N-nitroso and the two methyl substituents. While specific computational studies detailing the conformational analysis of this compound are not extensively available in the reviewed literature, a comprehensive understanding can be constructed by examining theoretical investigations into analogous N-nitrosopiperidines and substituted piperazine systems.

The piperazine ring typically adopts a chair conformation to minimize torsional strain. However, the introduction of an N-nitroso group significantly alters the conformational energetics. The partial double bond character of the N-N bond in the nitroso group leads to a planar C₂N-N=O moiety, which introduces considerable steric and electronic perturbations. This can lead to a preference for non-chair conformations, such as twist-boat or boat forms, which are less common in simple substituted piperazines.

Computational studies on related N-nitrosopiperidines provide valuable insights. For instance, research on N-nitroso-2,6-dimethylpiperidine has shown a preference for a chair conformation where both methyl groups occupy axial positions. This counterintuitive arrangement, despite the inherent 1,3-diaxial steric strain, is adopted to mitigate other unfavorable steric interactions involving the nitroso group. In the case of N-nitrosopiperidin-4-ones, computational and spectral data suggest that these molecules predominantly exist in twist-boat conformations.

For this compound, two primary stereoisomers exist: the cis-isomer, where the two methyl groups are on the same side of the piperazine ring, and the trans-isomer, where they are on opposite sides. Each of these stereoisomers can exist in various conformations.

In the cis-isomer, the two methyl groups can be in a diaxial or a diequatorial arrangement in a chair conformation. Based on studies of analogous compounds, the diaxial conformation might be surprisingly stable due to the influence of the N-nitroso group. In the trans-isomer, one methyl group would be axial and the other equatorial in a chair conformation. The relative stability of these isomers and their conformers is a subject that necessitates detailed quantum chemical calculations.

Such calculations, typically employing Density Functional Theory (DFT) or more advanced ab initio methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, would be essential to precisely quantify the energy differences between the various possible structures. These methods can provide optimized geometries, relative electronic and Gibbs free energies, and the energy barriers for interconversion between different conformers.

A summary of findings from computational studies on analogous compounds is presented in the table below. This data, while not directly pertaining to this compound, offers a predictive framework for its conformational and stereoisomeric behavior.

CompoundMethodKey Findings
Protonated N-NitrosopiperidineCASPT2, DFTInvestigation of the relative Gibbs free energies and excitation energies of different protonated isomers. nih.govacs.org
N-NitrosopiperidineB3LYP/6-311+G(d,p)Calculation of reaction-free energies for activation pathways related to carcinogenicity. nih.gov

Analytical Methodologies for Chemical Research and Quantification

Chromatographic Separation Techniques

Chromatography is a cornerstone of analytical chemistry, enabling the separation of complex mixtures into their individual components. For nitrosamines like 1-Nitroso-3,5-dimethylpiperazine, both gas and liquid chromatography techniques are employed, each with its own advantages depending on the specific analytical challenge.

Gas Chromatography (GCxGC) for Volatile Nitrosamines

Comprehensive two-dimensional gas chromatography (GCxGC) is a powerful technique for the analysis of volatile and semi-volatile compounds, including nitrosamines. nih.govyoutube.com This method enhances peak capacity and resolution by employing two columns with different stationary phases, providing a more detailed separation of complex samples. youtube.com In GCxGC, compounds are first separated on a primary column, and then fractions of the eluent are trapped and rapidly re-injected onto a second, shorter column for further separation. youtube.com This results in a two-dimensional chromatogram with structured ordering of chemical families, which can simplify identification and separate analytes from matrix interferences. youtube.com

While specific applications of GCxGC for the routine analysis of this compound are not extensively documented in publicly available literature, the technique's proven capability in separating complex mixtures of volatile compounds makes it a highly suitable research tool for in-depth characterization of samples containing this and other nitrosamines. The enhanced separation power of GCxGC is particularly valuable in identifying and quantifying target analytes in challenging matrices where co-elution might be an issue with conventional one-dimensional GC.

High-Performance Liquid Chromatography (HPLC, UHPLC) for Non-Volatile Analytes

High-performance liquid chromatography (HPLC) and its advanced version, ultra-high-performance liquid chromatography (UHPLC), are indispensable for the analysis of non-volatile and thermally labile compounds, a category that can include certain nitrosamines or their derivatives. nih.gov These techniques are widely used for the determination of nitrosamine (B1359907) impurities in various products. nih.gov

For instance, a UHPLC-MS/MS method was developed for the simultaneous quantification of 1-amino-4-methyl-piperazine (AMP) and its oxidation product, 1-methyl-4-nitroso-piperazine (MNP), in studies of rifampicin (B610482) hydrolysis. filab.fr This method utilized a C18 column and a gradient elution to achieve separation. filab.fr Similarly, a sensitive LC-MS/MS method was established for the determination of N-nitrosopiperazine (NPZ) in levocetirizine, employing a gradient elution on an F5 column. filab.fr These examples, while not directly on this compound, demonstrate the utility of HPLC and UHPLC for the analysis of related piperazine-based nitrosamines. The selection of the stationary phase and mobile phase composition is critical and is optimized to achieve the desired retention and separation of the target analyte from other components in the sample matrix.

Detection and Quantification Methods

Following chromatographic separation, sensitive and selective detectors are required for the accurate quantification of this compound, often at trace levels.

Nitrogen Chemiluminescence Detection (NCD)

Nitrogen Chemiluminescence Detection (NCD), often used in the form of a Thermal Energy Analyzer (TEA), is a highly specific and sensitive detection method for nitrogen-containing compounds, including nitrosamines. chromatographytoday.comchromatographytoday.comchromatographyonline.com The principle of GC-TEA involves the pyrolysis of compounds eluting from the GC column, which breaks the N-NO bond in nitrosamines to release nitric oxide (NO). chromatographyonline.com This NO radical then reacts with ozone in the detector to produce electronically excited nitrogen dioxide (NO2*), which emits light as it decays to its ground state. The intensity of this light is directly proportional to the amount of the nitrosamine present. chromatographytoday.com

The high selectivity of the TEA detector for nitrosamines makes it a valuable tool, especially when analyzing complex samples where other nitrogen-containing compounds are not of interest. This technique has been successfully applied to the analysis of various volatile nitrosamines in different matrices. chromatographyonline.com While direct application reports for this compound are scarce, the established performance of GC-TEA for other nitrosamines suggests its strong potential for the selective and sensitive detection of this compound.

Hyphenated Techniques (LC-MS, GC-MS)

The coupling of chromatographic separation with mass spectrometry (MS) provides a powerful tool for both the identification and quantification of analytes. Both Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are widely employed for the analysis of nitrosamines. nih.gov

GC-MS is particularly suitable for volatile nitrosamines. A fast GC-MS method has been developed and validated for the quantitative determination of a wide range of low molecular weight nitrosamines. youtube.com For enhanced selectivity and sensitivity, tandem mass spectrometry (MS/MS) is often used, operating in multiple reaction monitoring (MRM) mode. In this mode, a specific precursor ion of the target analyte is selected and fragmented, and a characteristic product ion is monitored for quantification.

LC-MS and LC-MS/MS are the methods of choice for less volatile or thermally unstable nitrosamines. For example, a sensitive LC-MS/MS method was developed to analyze N-nitrosopiperazine (NPZ) in levocetirizine, using positive electrospray ionization (ESI) in MRM mode. filab.fr The MRM transitions for N-nitrosopiperazine and its deuterated internal standard were optimized to ensure accurate quantification. The use of hyphenated MS techniques provides high confidence in the identification of the analyte and allows for very low detection limits, which is crucial for the analysis of trace-level impurities.

The table below summarizes typical parameters for LC-MS/MS analysis of a related nitrosamine, N-nitrosopiperazine, which can serve as a starting point for method development for this compound.

ParameterValue
Chromatography
ColumnF5 column
Mobile Phase A2 mM Ammonium Formate in Water
Mobile Phase BAcetonitrile
Elution ModeGradient
Flow Rate0.2 mL/min
Column Temperature30 °C
Injection Volume2 µL
Mass Spectrometry
Ionization ModePositive Electrospray Ionization (ESI+)
Detection ModeMultiple Reaction Monitoring (MRM)
MRM Transition (NPZ)m/z 116.1 → 85.1
MRM Transition (NPZ-d8)m/z 124.0 → 93.0
Data adapted from methodologies for N-nitrosopiperazine analysis. filab.fr

Advanced Sample Preparation and Derivatization for Analytical Enhancement

Effective sample preparation is a critical step in the analytical workflow for nitrosamines, aimed at extracting the analyte from the sample matrix, concentrating it, and removing interfering substances. For nitrosamines, common techniques include liquid-liquid extraction and solid-phase extraction. For volatile nitrosamines, headspace techniques can be employed, which require minimal sample preparation. chromatographyonline.com

To enhance detectability, particularly in GC analysis, derivatization may be employed. However, for many nitrosamine analyses using highly sensitive detectors like MS/MS or TEA, derivatization is often not necessary. One study on N-nitrosodiethanolamine (NDELA) mentioned derivatization with BSTFA+TMCS prior to GC-TEA analysis.

A key consideration during sample preparation is the potential for artifactual formation of nitrosamines, which can lead to an overestimation of their presence. Therefore, analytical methods must be carefully designed to prevent such artifacts. This can involve controlling the pH and temperature of the extraction process and avoiding the use of reagents that could act as nitrosating agents. The use of amber vials and protection from UV light is also recommended as nitrosamines can degrade under such conditions. chromatographyonline.com Supported liquid extraction (SLE) has been shown to be an effective sample preparation technique for the analysis of N-nitrosopiperazine in treated wastewater, followed by HILIC-MS analysis.

The following table outlines a sample preparation workflow for nitrosamine analysis:

StepDescription
Extraction The sample is extracted with a suitable solvent, such as methanol (B129727) or dichloromethane. chromatographyonline.com
Sonication/Vortexing To ensure efficient extraction of the analyte from the matrix. chromatographyonline.com
Centrifugation To separate the solid matrix components from the liquid extract. chromatographyonline.com
Filtration The supernatant is filtered to remove any remaining particulate matter before analysis.
Internal Standard Spiking An isotopically labeled internal standard (e.g., N-nitrosopiperazine-d8) may be added to the sample prior to extraction to correct for matrix effects and variations in recovery.

This structured approach to sample preparation is essential for achieving accurate and reproducible results in the analysis of this compound.

Principles of Analytical Method Development and Validation in Chemical Contexts

The accurate quantification of chemical compounds is paramount in research and quality control. For N-nitroso compounds like this compound, which are often considered potent genotoxic impurities, highly sensitive and specific analytical methods are crucial. The development and validation of such methods ensure the reliability and accuracy of the data generated. The primary technique for the analysis of non-volatile nitrosamines is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Method development for the quantification of this compound would typically involve the optimization of several key parameters to achieve the desired sensitivity, selectivity, and robustness. This process is guided by the physicochemical properties of the analyte and the nature of the sample matrix.

A critical first step is the sample preparation, which aims to extract the analyte from the matrix and remove interfering substances. For nitrosamines in complex matrices like pharmaceutical products or wastewater, techniques such as supported liquid extraction (SLE) or solid-phase extraction (SPE) are often employed. scholaris.ca The choice of extraction solvent and sorbent material is crucial for achieving high recovery of the analyte. For instance, in the analysis of a related compound, N-nitrosopiperazine, in treated wastewater, a hydrophilic interaction liquid chromatography (HILIC) column was used after SLE to achieve good separation of the polar analyte. scholaris.ca

The next stage involves the optimization of chromatographic conditions. This includes selecting an appropriate analytical column and mobile phase to achieve good separation of the target analyte from other components in the sample. For polar compounds like nitrosamines, HILIC or reversed-phase chromatography with specific columns, such as those with pentafluorophenyl (PFP) stationary phases, can be effective. nih.gov The mobile phase composition, gradient elution program, flow rate, and column temperature are all carefully adjusted to obtain sharp, symmetrical peaks with adequate retention times.

Finally, the mass spectrometry parameters are optimized for maximum sensitivity and specificity. This involves selecting the appropriate ionization mode, typically positive electrospray ionization (ESI) for nitrosamines, and identifying the optimal precursor and product ions for multiple reaction monitoring (MRM). nih.gov The collision energy and other source parameters are fine-tuned to maximize the signal intensity of the target analyte.

Once the method is developed, it must be rigorously validated to ensure its performance is acceptable for its intended purpose. Method validation is performed according to guidelines from regulatory bodies such as the International Council for Harmonisation (ICH). The key validation parameters include specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present. This is typically demonstrated by the absence of interfering peaks at the retention time of the analyte in blank samples and by the unique MRM transition used in MS/MS detection.

Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte. This is evaluated by analyzing a series of standards at different concentrations and performing a linear regression analysis. A high correlation coefficient (R² > 0.99) is generally required.

The range is the interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

Accuracy is the closeness of the test results obtained by the method to the true value. It is typically assessed by spiking the sample matrix with known amounts of the analyte at different concentration levels and calculating the percent recovery.

Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) and is evaluated at different levels, including repeatability (intra-day precision) and intermediate precision (inter-day precision).

The Limit of Detection (LOD) is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantification (LOQ) is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. These are often determined based on the signal-to-noise ratio (S/N) of the analytical signal, typically 3:1 for LOD and 10:1 for LOQ.

The following tables present examples of validation data from studies on analogous nitrosamine compounds, which illustrate the typical performance of a validated LC-MS/MS method.

Table 1: Example Validation Parameters for the Analysis of N-nitrosopiperazine in Levocetirizine Drug Products by LC-MS/MS nih.gov

Validation ParameterResult
Linearity Range1 - 50 ng/mL
Correlation Coefficient (R²)> 0.999
Limit of Detection (LOD)Not Reported
Limit of Quantification (LOQ)1 ng/mL
Accuracy (Recovery)Not Reported
Precision (RSD)Not Reported

Table 2: Example Validation Data for the Quantification of N-nitrosopiperazine in Treated Wastewater by SLE-HILIC-MS scholaris.ca

Validation ParameterResult
Linearity RangeNot Reported
Correlation Coefficient (R²)Not Reported
Method Limit of Quantification (MLOQ)0.25 µg/L
Intra-day Precision (%RSD)2.5 - 4.0
Inter-day Precision (%RSD)2.7 - 5.0
Accuracy (Intra-day)-4.8 to 3.2%
Accuracy (Inter-day)-3.9 to 2.8%

Role As a Chemical Precursor and Intermediate in Organic Synthesis

Application in the Synthesis of N-Heterocyclic Compounds

The true potential of 1-nitroso-3,5-dimethylpiperazine as a precursor is realized after its reduction to 1-amino-3,5-dimethylpiperazine. This N-amino derivative is a bifunctional nucleophile, containing both a secondary amine within the piperazine (B1678402) ring and a primary exocyclic amino group. This structure makes it an ideal building block for the synthesis of various fused N-heterocyclic compounds.

One of the primary applications is in the construction of fused pyrazole (B372694) rings. N-amino compounds, acting as hydrazine (B178648) surrogates, readily undergo condensation reactions with 1,3-dicarbonyl compounds. For instance, the reaction of an N-amino heterocycle with acetylacetone (B45752) leads to the formation of a dimethyl-substituted pyrazole ring mdpi.com. By analogy, 1-amino-3,5-dimethylpiperazine is expected to react with various β-dicarbonyl compounds to yield fused pyrazolo[1,2-a]piperazine derivatives. This reaction provides a straightforward method for creating bicyclic systems that are of interest in medicinal chemistry beilstein-journals.orgbeilstein-journals.orgresearchgate.net.

Furthermore, the N-amino group can be utilized to construct triazine-containing scaffolds. The reaction of hydrazino-s-triazines with dicarbonyl compounds is a known route to pyrazolyl-s-triazines mdpi.com. Similarly, 1-amino-3,5-dimethylpiperazine can act as a nucleophile in reactions with activated triazines, such as cyanuric chloride (2,4,6-trichloro-1,3,5-triazine). Stepwise substitution of the chlorine atoms on the triazine ring allows for the controlled assembly of complex structures, incorporating the dimethylpiperazine moiety into larger, nitrogen-rich frameworks with potential applications as dendritic building blocks or therapeutic agents researchgate.netnih.govsphinxsai.com.

PrecursorReagentResulting Heterocycle
1-Amino-3,5-dimethylpiperazine1,3-Dicarbonyl Compounds (e.g., Acetylacetone)Fused Pyrazolo[1,2-a]piperazine
1-Amino-3,5-dimethylpiperazineCyanuric Chloride1,3,5-Triazine-substituted Piperazine
1-Amino-3,5-dimethylpiperazineα,β-Unsaturated CarbonylsFused Pyridazine or Pyrazolidine Derivatives

Participation in Guanidinylation and Related Reactions

The primary amino group of 1-amino-3,5-dimethylpiperazine is a key functional handle for introducing guanidine (B92328) and aminoguanidine (B1677879) moieties. Guanidinylation is a common transformation in medicinal chemistry to introduce a strongly basic, charge-delocalized group that can participate in hydrogen bonding and electrostatic interactions nih.govbohrium.com.

Direct guanidinylation of the N-amino group can be accomplished using a variety of established guanidinylating agents nih.govorganic-chemistry.org. Reagents such as 1-H-pyrazole-1-carboxamidine hydrochloride are effective for converting primary amines into guanidines under mild conditions tcichemicals.com. The reaction of 1-amino-3,5-dimethylpiperazine with such a reagent would yield a piperazine-substituted aminoguanidine. This transformation is significant as the aminoguanidine scaffold is a component of many biologically active compounds.

The process involves the nucleophilic attack of the primary amino group on the electrophilic carbon of the guanidinylating agent, followed by the elimination of a leaving group (e.g., pyrazole). This direct approach is often preferred in modern synthesis for its efficiency nih.gov. The resulting N-(3,5-dimethylpiperazin-1-yl)guanidine is a complex building block that combines the structural features of a piperazine ring with the functional properties of an aminoguanidine.

Guanidinylating ReagentAmine SubstrateProduct Type
1-H-Pyrazole-1-carboxamidine1-Amino-3,5-dimethylpiperazineN-(Piperazin-1-yl)guanidine
Di-protected S-Methylisothiourea1-Amino-3,5-dimethylpiperazineProtected N-(Piperazin-1-yl)guanidine
Triflylguanidine1-Amino-3,5-dimethylpiperazineN-(Piperazin-1-yl)guanidine

Use in the Preparation of Complex Organic Scaffolds

The synthesis of complex organic scaffolds often relies on reactions that can build molecular complexity in a single step, such as multicomponent reactions (MCRs) nih.govnih.govorganic-chemistry.org. 1-Amino-3,5-dimethylpiperazine, derived from its nitroso precursor, is an excellent candidate for participation in such reactions due to its nucleophilic amino group.

MCRs, such as the Biginelli, Ugi, or Povarov reactions, combine three or more starting materials in a one-pot process to generate a single product that incorporates portions of each reactant nih.govbeilstein-journals.org. The amine component is central to many of these reactions. For instance, in a Povarov-type reaction, an amine, an aldehyde, and an activated alkene can combine to form substituted tetrahydroquinolines nih.gov. By employing 1-amino-3,5-dimethylpiperazine as the amine component, it is possible to generate novel, complex heterocyclic systems where the piperazine ring is appended to a polycyclic framework.

Similarly, the N-amino group can participate in cascade reactions to form fused or spiro-linked heterocyclic systems nih.govresearchgate.netnih.govbeilstein-journals.org. For example, a three-component reaction between an aminoazole, an aldehyde, and a 1,3-dicarbonyl compound can yield complex fused systems like pyrazolo[3,4-b]pyridines nih.govnih.gov. The analogous reactivity of 1-amino-3,5-dimethylpiperazine would provide access to a diverse range of complex scaffolds, which are highly sought after in drug discovery and materials science.

Stereochemical Implications in Catalysis and Reaction Design

The 3,5-dimethylpiperazine framework possesses inherent stereochemical properties that are highly relevant in asymmetric catalysis. The molecule can exist as two distinct diastereomers: cis-3,5-dimethylpiperazine and trans-3,5-dimethylpiperazine. Each of these diastereomers is chiral and can be resolved into a pair of enantiomers. This stereochemical diversity is crucial when these molecules are used as chiral ligands or catalysts in enantioselective synthesis tuodaindus.com.

When this compound is synthesized and subsequently reduced, it can provide access to these specific stereoisomers of the piperazine core. These chiral, non-racemic piperazine derivatives are valuable ligands for transition metals used in asymmetric catalysis. The fixed spatial orientation of the two methyl groups creates a rigid and well-defined chiral pocket around the metal center.

Derivatives of trans-3,5-dimethylpiperazine, in particular, have been employed as catalysts in reactions like asymmetric hydrogenation, where they can induce high levels of enantiomeric excess (ee), sometimes exceeding 98% tuodaindus.com. The C2-symmetric nature of the trans isomer is often beneficial for achieving high stereoselectivity. The ligand coordinates to a metal (e.g., rhodium, iridium, or copper), and the steric bulk of the methyl groups directs the approach of a substrate, favoring the formation of one enantiomer of the product over the other nih.govmdpi.com. This control over stereochemistry is fundamental in the synthesis of chiral pharmaceuticals, where only one enantiomer typically possesses the desired therapeutic activity.

Stereoisomer of 3,5-DimethylpiperazineSymmetryApplication in CatalysisTypical Outcome
trans-(3R,5R) or (3S,5S)C2Chiral ligand for asymmetric hydrogenationHigh enantiomeric excess (ee)
cis-(3R,5S)Cs (meso)Achiral; used as a scaffoldRacemic or achiral products
Racemic transC2 (racemate)Ligand for non-asymmetric catalysisRacemic products

Q & A

Basic Research Questions

Q. What analytical techniques are employed to characterize 1-Nitroso-3,5-dimethylpiperazine and ensure its structural integrity?

  • Methodological Answer : Structural characterization typically involves nuclear magnetic resonance (NMR) spectroscopy to confirm the positions of nitroso and methyl groups, as demonstrated in studies of related piperazine derivatives . Mass spectrometry (MS) with electron ionization (EI) is critical for determining molecular weight and fragmentation patterns, as shown for structurally similar nitroso compounds . For crystalline forms, X-ray crystallography can resolve hydrogen-bonding networks and intermolecular interactions, as applied to trans-2,5-dimethylpiperazine derivatives .

Q. What in vivo models are utilized to assess the carcinogenic potential of this compound?

  • Methodological Answer : Rodent models, particularly Sprague-Dawley rats and Syrian golden hamsters , are standard for carcinogenicity testing. Studies involve chronic administration via oral gavage or diet, with endpoints including tumor incidence, histopathology, and organ-specific effects. For example, Singer et al. (1981) observed dose-dependent carcinogenesis in rats, highlighting the importance of longitudinal monitoring and statistical validation of tumor rates .

Advanced Research Questions

Q. How do structural modifications to this compound influence its carcinogenic potency and target organ specificity in rodent models?

  • Methodological Answer : Structure-activity relationship (SAR) studies systematically vary substituents (e.g., methyl, nitroso groups) and assess carcinogenicity across species. Lijinsky et al. (1983) compared methylated derivatives in rats and hamsters, revealing species-specific sensitivities and organotropism (e.g., liver vs. lung tumors) . Advanced methods include molecular docking to predict DNA adduct formation and transcriptomic profiling to identify dysregulated pathways post-exposure.

Q. What methodologies are employed to investigate the microbial degradation pathways of this compound under anaerobic conditions?

  • Methodological Answer : Anaerobic biodegradation studies use facultative bacteria (e.g., Klebsiella pneumoniae) in controlled bioreactors. Metabolites like formaldehyde and methanol are quantified via gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC) . Isotopic labeling (e.g., ¹⁴C-tracers) tracks carbon flow, as applied to nitroso-triazine degradation . Concurrent denitrification assays monitor nitrate reduction, linking degradation efficiency to microbial metabolic activity .

Q. How do researchers resolve conflicting data on the mutagenicity vs. carcinogenicity of this compound derivatives?

  • Methodological Answer : Discrepancies arise from assay choice (e.g., in vitro Ames test vs. in vivo tumorigenesis models). To reconcile results, researchers employ comet assays for DNA damage quantification and transgenic rodent models (e.g., Tg.rasH2 mice) for accelerated carcinogenicity testing. Meta-analyses of historical data, such as those in the Carcinogen Potency Database , help identify dose-thresholds and species-specific vulnerabilities .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.